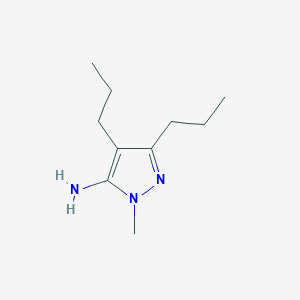![molecular formula C8H16ClNO B13477675 rac-(1R,2S,4R)-2-methoxybicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B13477675.png)
rac-(1R,2S,4R)-2-methoxybicyclo[2.2.1]heptan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,2S,4R)-2-methoxybicyclo[2.2.1]heptan-1-amine hydrochloride: is a chemical compound that belongs to the class of bicyclic amines It is characterized by its unique bicyclo[221]heptane structure, which is a seven-membered ring system with a bridgehead nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S,4R)-2-methoxybicyclo[2.2.1]heptan-1-amine hydrochloride typically involves the following steps:
Formation of the bicyclic structure: The bicyclo[2.2.1]heptane core can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the methoxy group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Amination: The amine group can be introduced through a reductive amination reaction, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent.
Formation of the hydrochloride salt: The final step involves the reaction of the free amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
rac-(1R,2S,4R)-2-methoxybicyclo[2.2.1]heptan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted bicyclo[2.2.1]heptane derivatives, which can be further utilized in different chemical syntheses.
Wissenschaftliche Forschungsanwendungen
rac-(1R,2S,4R)-2-methoxybicyclo[2.2.1]heptan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of rac-(1R,2S,4R)-2-methoxybicyclo[2.2.1]heptan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The
Eigenschaften
Molekularformel |
C8H16ClNO |
|---|---|
Molekulargewicht |
177.67 g/mol |
IUPAC-Name |
(1S,2R,4S)-2-methoxybicyclo[2.2.1]heptan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-10-7-4-6-2-3-8(7,9)5-6;/h6-7H,2-5,9H2,1H3;1H/t6-,7-,8+;/m1./s1 |
InChI-Schlüssel |
NNCNTJHFPFZIFF-LRACWOHVSA-N |
Isomerische SMILES |
CO[C@@H]1C[C@H]2CC[C@@]1(C2)N.Cl |
Kanonische SMILES |
COC1CC2CCC1(C2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![1-[Amino(4-fluorophenyl)methyl]cyclopentan-1-ol](/img/structure/B13477663.png)

